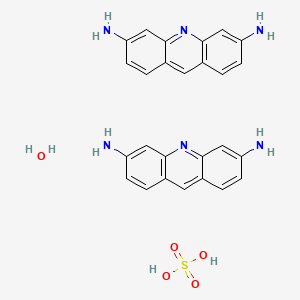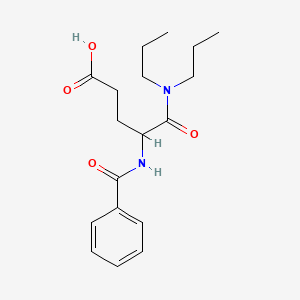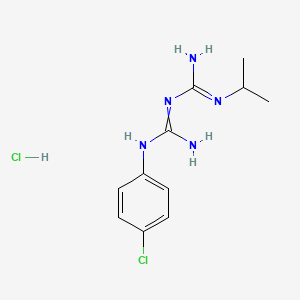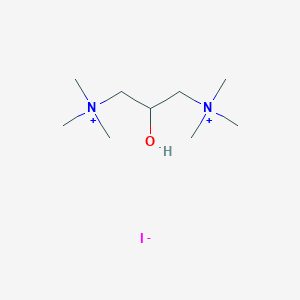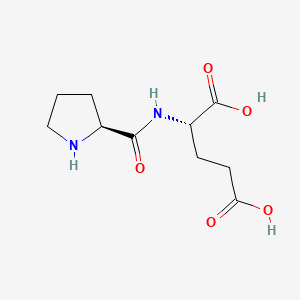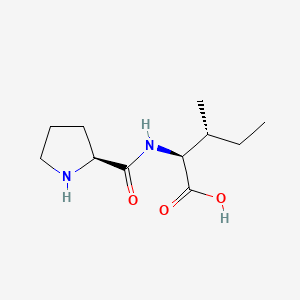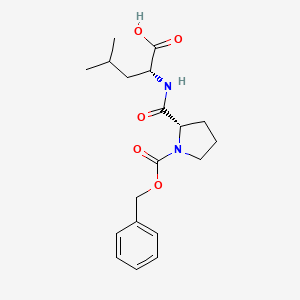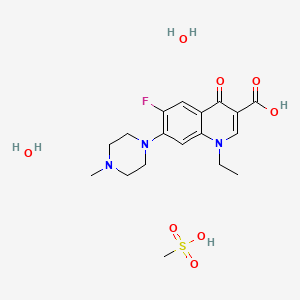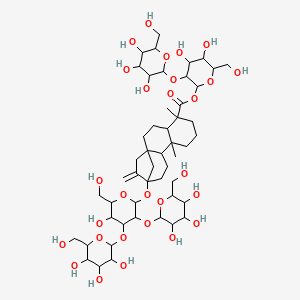
Reb-D
Vue d'ensemble
Description
Le Rebaudioside D est un édulcorant naturel non calorique dérivé des feuilles de la plante Stevia rebaudiana Bertoni. Il est l'un des nombreux glycosides de stéviol présents dans la plante, connu pour sa douceur intense, environ 350 fois plus sucrée que le saccharose . Le Rebaudioside D a suscité un intérêt considérable en raison de son potentiel en tant que substitut du sucre, offrant une saveur sucrée sans les calories associées, ce qui en fait une option attrayante pour les personnes qui cherchent à réduire leur consommation de sucre.
Applications De Recherche Scientifique
Rebaudioside D has a wide range of scientific research applications, including:
Chemistry: Rebaudioside D is used as a model compound in studies of glycosylation reactions and enzyme engineering.
Biology: In biological research, rebaudioside D is studied for its potential effects on metabolic pathways and its role as a non-caloric sweetener.
Medicine: Rebaudioside D is explored for its potential health benefits, including its use as a sugar substitute for individuals with diabetes or those looking to reduce their caloric intake.
Industry: In the food and beverage industry, rebaudioside D is used as a natural sweetener in various products, including soft drinks, desserts, and confectionery.
Mécanisme D'action
Target of Action
Rebaudioside D (RebD) is a steviol glycoside derivative found in the leaves of the plant Stevia rebaudiana . It is known for its sweetening properties, which are similar to that of sugar . The primary targets of RebD are the taste receptors in the human body, specifically the sweet taste receptors. RebD interacts with these receptors to produce a sweet taste sensation .
Mode of Action
RebD interacts with the sweet taste receptors on the tongue, triggering a signal transduction pathway that results in the perception of sweetness . This interaction is highly specific and efficient, allowing RebD to produce a sweet taste sensation that is several hundred times stronger than that of regular sugar .
Biochemical Pathways
The biochemical pathway involved in the perception of sweetness begins with the binding of RebD to the sweet taste receptors. This binding triggers a cascade of intracellular events, leading to the activation of G-proteins. These proteins then activate adenylate cyclase, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels ultimately leads to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain, resulting in the perception of sweetness .
Pharmacokinetics
It is known that rebd is poorly soluble in water, which can affect its bioavailability . Once ingested, RebD is likely metabolized by the gut microbiota into steviol, which is then absorbed and further metabolized in the liver . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RebD.
Result of Action
The primary result of RebD’s action is the perception of sweetness without the caloric impact of sugar. This makes RebD an attractive alternative to sugar, especially for individuals looking to reduce their sugar intake. In addition to its sweetening properties, RebD has been shown to reduce adiposity and hepatic lipid accumulation in a mouse model of obesity .
Action Environment
The action of RebD can be influenced by various environmental factors. For instance, the solubility of RebD can be affected by temperature, with higher temperatures increasing its solubility . Additionally, the presence and composition of the gut microbiota can influence the metabolism and bioavailability of RebD
Analyse Biochimique
Biochemical Properties
RebD interacts with various enzymes and proteins in biochemical reactions. A novel glycosyltransferase YojK from Bacillus subtilis 168 has been identified with the ability to glycosylate Reb A to produce RebD . Structure-guided engineering was performed after solving its crystal structure, leading to a variant YojK-I241T/G327N with a 7.35-fold increase in catalytic activity . This variant allowed for the production of RebD on a scale preparation with a great yield of 91.29% .
Molecular Mechanism
The molecular mechanism of RebD involves binding interactions with biomolecules and changes in gene expression. The improvement of enzymatic activity of YojK-I241T/G327N was ascribed to the formation of new hydrogen bonds between the enzyme and substrate or uridine diphosphate glucose .
Temporal Effects in Laboratory Settings
RebD shows changes in its effects over time in laboratory settings. For instance, polymorphs of RebD showing greater solubility were investigated . Two novel polymorphs were identified, one transitioning at about 50 °C (named “form α”) and the other at about 70 °C (named “form β”). Both forms exhibited greater water solubility compared to untreated RebD .
Dosage Effects in Animal Models
In a mouse model of diet-induced obesity, RebD treatment was found to reduce adiposity, alleviate hepatic steatosis and lipid peroxidation, and decrease lipopolysaccharide-binding protein (LBP), a marker of metabolic endotoxemia . These effects were observed with a dosage of 50 mg/kg of RebD .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Rebaudioside D peut être synthétisé à partir d'autres glycosides de stéviol, tels que le Rebaudioside A, par glycosylation enzymatique. Une méthode consiste à utiliser une enzyme glycosyltransférase, telle que UGT91D2, qui catalyse l'addition de molécules de glucose au Rebaudioside A pour former le Rebaudioside D . La réaction se produit généralement dans une solution tamponnée à un pH et une température spécifiques afin d'optimiser l'activité enzymatique.
Méthodes de production industrielle : La production industrielle de Rebaudioside D implique souvent l'utilisation de micro-organismes recombinants qui expriment les enzymes glycosyltransférases nécessaires. Par exemple, Bacillus subtilis 168 a été modifié génétiquement pour exprimer une variante de l'enzyme YojK, qui s'est avérée avoir une solubilité élevée et une efficacité catalytique élevée . Cette méthode permet la production à grande échelle de Rebaudioside D avec un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : Le Rebaudioside D subit principalement des réactions de glycosylation, où des molécules de glucose sont ajoutées à sa structure. Ce processus peut être catalysé par diverses enzymes glycosyltransférases.
Réactifs et conditions courants : Les réactifs courants utilisés dans la glycosylation du Rebaudioside D comprennent le diphosphate d'uridine glucose (UDPG) et le chlorure de manganèse (MnCl2). La réaction est généralement effectuée dans une solution tamponnée à un pH de 8,0 et une température de 35 °C .
Produits principaux : Le produit principal de la réaction de glycosylation est le Rebaudioside D lui-même, qui est formé par l'addition de molécules de glucose au Rebaudioside A. D'autres produits secondaires peuvent inclure différents glycosides de stéviol en fonction des conditions de réaction spécifiques et des enzymes utilisés.
4. Applications de la recherche scientifique
Le Rebaudioside D a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le Rebaudioside D est utilisé comme composé modèle dans les études de réactions de glycosylation et d'ingénierie enzymatique.
Biologie : En recherche biologique, le Rebaudioside D est étudié pour ses effets potentiels sur les voies métaboliques et son rôle en tant qu'édulcorant non calorique.
Médecine : Le Rebaudioside D est exploré pour ses avantages potentiels pour la santé, notamment son utilisation comme substitut du sucre pour les personnes atteintes de diabète ou celles qui cherchent à réduire leur apport calorique.
Industrie : Dans l'industrie alimentaire et des boissons, le Rebaudioside D est utilisé comme édulcorant naturel dans divers produits, y compris les boissons gazeuses, les desserts et les confiseries.
5. Mécanisme d'action
Le Rebaudioside D exerce son effet sucrant en interagissant avec les récepteurs du goût sucré sur la langueLorsque le Rebaudioside D se lie à ces récepteurs, il déclenche une voie de transduction du signal qui aboutit finalement à la perception de la douceur . Contrairement au saccharose, le Rebaudioside D n'est pas métabolisé par l'organisme humain, ce qui contribue à sa nature non calorique.
Comparaison Avec Des Composés Similaires
Le Rebaudioside D est l'un des nombreux glycosides de stéviol présents dans la Stevia rebaudiana Bertoni. D'autres composés similaires comprennent :
Rebaudioside A : Structure similaire au Rebaudioside D, mais avec des motifs de glycosylation légèrement différents.
Rebaudioside M : Un autre glycoside de stéviol avec un niveau de douceur élevé et un profil gustatif plus proche de celui du sucre.
Le Rebaudioside D est unique en son équilibre entre douceur élevée et amertume réduite, ce qui en fait un choix privilégié pour de nombreuses applications .
Propriétés
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRMTHVSUWHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rebaudioside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63279-13-0 | |
| Record name | Rebaudioside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 286 °C | |
| Record name | Rebaudioside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034948 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the chemical structure of rebaudioside D?
A1: Rebaudioside D is a diterpene glycoside with the chemical formula C44H70O23. Its structure consists of a steviol aglycone core attached to five glucose moieties through glycosidic bonds. [] ()
Q2: How is rebaudioside D synthesized in Stevia rebaudiana?
A2: Rebaudioside D biosynthesis in Stevia rebaudiana involves a complex metabolic pathway utilizing UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of glucose molecules from UDP-glucose to the steviol aglycone, forming different steviol glycosides. Studies have identified specific UGTs involved in Reb D synthesis, including UGT76G1 from Stevia rebaudiana and UGTSL2 from Solanum lycopersicum. [] ()
Q3: What factors can influence the content of rebaudioside D in Stevia plants?
A3: Environmental factors like daily light integral (DLI) play a role in steviol glycoside biosynthesis. Research has shown that DLI influences the concentration and relative proportions of various steviol glycosides, including Reb D. [] ()
Q4: Can rebaudioside D be produced through bioconversion?
A4: Yes, researchers have successfully employed bioconversion methods for Reb D production. One approach utilizes a multi-enzyme system with UGTs from different plant sources to convert stevioside into Reb D. [] () Another study identified a novel glycosyltransferase StUGT from Solanum tuberosum that can convert rebaudioside A to rebaudioside D. [] ()
Q5: How does the sweetness of rebaudioside D compare to other sweeteners?
A5: Rebaudioside D is significantly sweeter than sucrose, with estimates ranging from 200 to 400 times sweeter. [, ] It is also reported to have a cleaner, more sugar-like taste profile compared to other steviol glycosides, particularly rebaudioside A, which can have a lingering bitter aftertaste. [, ]
Q6: Can the taste profile of rebaudioside D be modified or enhanced?
A6: Yes, studies have explored combining Reb D with other compounds to enhance its taste profile. Research indicates that using Reb D in combination with specific compounds can further enhance the sweetness of sugar-based sweeteners. []
Q7: What are the primary applications of rebaudioside D?
A7: Rebaudioside D finds application as a natural, low-calorie sweetener in various food and beverage products. Its clean taste and high sweetness intensity make it a desirable alternative to sugar and artificial sweeteners. [, ] It's used in products like beverages, tabletop sweeteners, and other food products where a sugar-like taste is desired. []
Q8: What is the safety profile of rebaudioside D?
A8: Studies have shown that rebaudioside D is safe for human consumption within the acceptable daily intake (ADI) established by regulatory agencies. [, ] It is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA).
Q9: What analytical techniques are commonly used to identify and quantify rebaudioside D?
A9: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of rebaudioside D and other steviol glycosides. [, , ] Different HPLC methods have been developed and validated to ensure accurate and reliable quantification of Reb D in various matrices.
Q10: What are some of the current research areas related to rebaudioside D?
A10: Ongoing research focuses on improving Reb D production efficiency through:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


